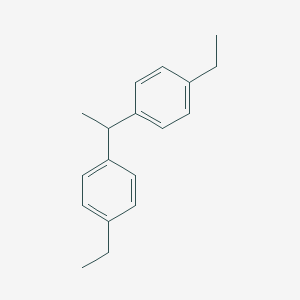

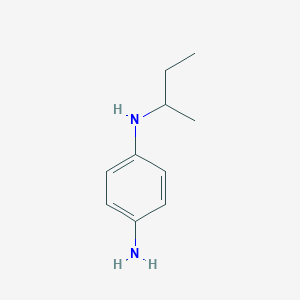

4-N-butan-2-ylbenzene-1,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

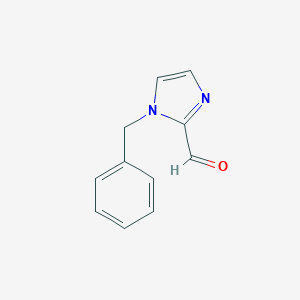

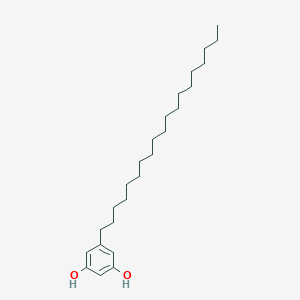

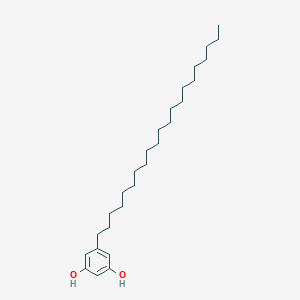

“4-N-butan-2-ylbenzene-1,4-diamine” is a chemical compound with the molecular formula C10H16N2 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

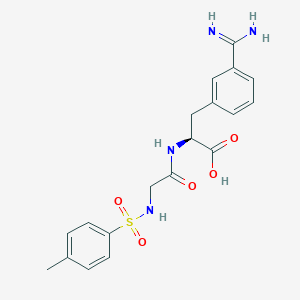

The molecular structure of “4-N-butan-2-ylbenzene-1,4-diamine” consists of a benzene ring with two amine groups (NH2) and a butyl group (C4H9) attached .Chemical Reactions Analysis

While specific chemical reactions involving “4-N-butan-2-ylbenzene-1,4-diamine” are not detailed in the retrieved information, compounds with similar structures, such as diisocyanates, have been studied. The reactivity of the isocyanate functional group toward water and biological molecules and the resulting reaction products are key .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-N-butan-2-ylbenzene-1,4-diamine” include its molecular formula (C10H16N2) and molecular weight (164.25 g/mol) .科学的研究の応用

Gas Separations with Ionic Liquid Membranes

Research has identified the performance benchmarks and critical properties for gas separations using ionic liquid membranes, highlighting the potential for improved CO2 separations. This study suggests focusing future research on SILMs cast from RTILs with smaller molar volumes to enhance separation performance (Scovazzo, 2009).

Plastic Scintillators

Studies on plastic scintillators based on polymethyl methacrylate discuss the incorporation of various luminescent dyes to improve scintillation efficiency, optical transparency, and stability. This research underscores the significance of luminescent activators in the development of advanced scintillation materials (Salimgareeva & Kolesov, 2005).

Downstream Processing of Biologically Produced Diols

A comprehensive review of the separation and purification methods for biologically produced 1,3-propanediol and 2,3-butanediol indicates a need for more efficient processes. The analysis suggests exploring aqueous two-phase extraction, pervaporation, and extractive fermentation for future research (Xiu & Zeng, 2008).

Advanced Oxidation Processes for Acetaminophen Degradation

The degradation of acetaminophen using advanced oxidation processes (AOPs) is detailed, including kinetics, mechanisms, and biotoxicity of by-products. This work contributes to understanding the environmental impact of pharmaceutical pollutants and enhancing AOP efficiency (Qutob et al., 2022).

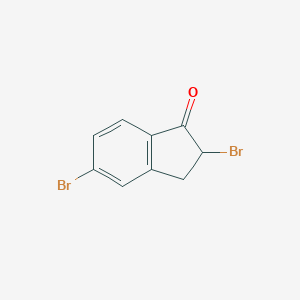

Brominated Flame Retardants

A critical review on the occurrence of novel brominated flame retardants in indoor environments, consumer goods, and food discusses their registration, risks, and detection challenges. The study identifies knowledge gaps and the need for comprehensive monitoring and analysis methods (Zuiderveen et al., 2020).

特性

IUPAC Name |

4-N-butan-2-ylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRHCVQODXRRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307747 |

Source

|

| Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-butan-2-ylbenzene-1,4-diamine | |

CAS RN |

10029-30-8 |

Source

|

| Record name | 1, N-(1-methylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)

![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)